3-Isopropylphenyl Diphenyl Phosphate-d10
Description
Properties
Molecular Formula |
C₂₁H₁₁D₁₀O₄P |
|---|---|
Molecular Weight |
378.42 |
Synonyms |
Diphenyl 3-Isopropylphenyl Phosphate-d10; m-Isopropylphenyl Diphenyl Phosphate-d10; 3-(1-Methylethyl)phenyl Diphenyl Phosphoric Acid Ester-d10 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 3 Isopropylphenyl Diphenyl Phosphate D10
Advanced Approaches for Deuterium (B1214612) Incorporation in Aromatic and Alkyl Phosphate (B84403) Esters
The introduction of deuterium into the specific positions of 3-Isopropylphenyl Diphenyl Phosphate-d10 relies on advanced isotopic labeling methods. The target molecule contains three distinct moieties for potential deuteration: two phenyl rings, one isopropylphenyl ring, and an isopropyl group. For a "d10" analogue, the most common labeling pattern involves the perdeuteration of the two non-substituted phenyl rings.
Deuteration of Aromatic Rings: The synthesis of the required phenol-d5 (B121304) (or phenol-d6 (B82959) including the hydroxyl proton) precursor is the critical first step. Several advanced methods exist for the deuteration of aromatic compounds:
Acid-Catalyzed H/D Exchange: This is a common method where aromatic compounds are treated with strong deuterated acids like D₂SO₄ or DCl in the presence of D₂O. google.comstackexchange.com For phenols, the hydroxyl group is activating, directing deuteration to the ortho and para positions. stackexchange.com Achieving full deuteration often requires harsh conditions, such as high temperatures and pressures. tn-sanso.co.jpgoogle.com
Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as platinum, palladium, ruthenium, or iridium on a carbon support, are highly effective for H/D exchange reactions using D₂O as the deuterium source. osaka-u.ac.jpgoogle.comnih.gov This method can achieve high levels of deuteration under relatively mild conditions and avoids the use of corrosive acids. google.comnih.gov Flow synthesis methods using microwave heating and a platinum catalyst have been developed to improve production capacity and reaction efficiency for deuterated aromatic compounds. tn-sanso.co.jp
Hydrothermal H/D Exchange: Treating benzene (B151609) with D₂O under hydrothermal conditions (high temperature and pressure) has been shown to achieve high deuteration levels (96%) and is compatible with D₂O recycling systems, making it a more sustainable approach. uwaterloo.ca
Synthesis of Labeled Intermediates: Once the deuterated phenol (B47542) (phenol-d5) is obtained, it can be converted to the key intermediate, diphenyl-d10 phosphorochloridate ((C₆D₅O)₂P(O)Cl). This is typically achieved by reacting two equivalents of sodium phenoxide-d5 with one equivalent of phosphoryl chloride (POCl₃).
Alternatively, diphenyl-d10 phosphate can be synthesized first and then chlorinated. chemicalbook.comorgsyn.org The final step is the coupling of this deuterated intermediate with 3-isopropylphenol (B134271), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.
The following table summarizes various approaches for deuterium incorporation relevant to the synthesis.
| Method | Deuterium Source | Catalyst/Reagent | Target Moiety | Advantages | Challenges |
| Acid-Catalyzed Exchange | D₂O / D₂SO₄ | Strong Acid | Aromatic Rings | Inexpensive deuterium source. | Harsh conditions, potential side reactions, corrosion. |
| Metal-Catalyzed Exchange | D₂O | Pt/C, Ru/C, Ir/C | Aromatic Rings, Alkyl groups | High efficiency, mild conditions, high isotopic purity. | Catalyst cost, potential for catalyst poisoning. |
| Flow Synthesis | D₂O | Platinum on Alumina | Aromatic Rings | High throughput, improved efficiency, reduced process time. tn-sanso.co.jp | Requires specialized equipment. |
| Borrowing Hydrogen Catalysis | CD₃OD | Transition Metal Complex | Alkyl Groups | Site-selective incorporation. nih.gov | Limited to specific functional groups. |
Challenges and Innovations in the Isotopic Synthesis of Complex Organic Phosphates
The synthesis of isotopically labeled complex organic phosphates like 3-Isopropylphenyl Diphenyl Phosphate-d10 presents several challenges. These molecules are sterically hindered and can be sensitive to the conditions required for deuteration and phosphorylation.
Synthetic Challenges:
Steric Hindrance: The bulky isopropyl and phenyl groups can hinder the approach of reagents to the central phosphorus atom, potentially leading to slow reactions and lower yields. The selection of appropriate catalysts and reaction conditions is crucial to overcome this steric hindrance.
Control of Isomeric Purity: Commercial IPDPP is a mixture of isomers resulting from the alkylation of phenol. nih.gov Synthesizing a specific, pure isomer like the 3-substituted variant requires starting with pure 3-isopropylphenol, which adds a purification step to the process.
Side Reactions: During phosphorylation with POCl₃, the formation of byproducts such as pyrophosphates or incompletely substituted phosphates can occur. Precise control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired tri-substituted phosphate ester.
Hydrolytic Instability: Phosphate esters can be susceptible to hydrolysis, especially under the acidic or basic conditions often employed in deuteration reactions. Care must be taken to use anhydrous conditions throughout the synthesis and purification to prevent degradation of the product and loss of the isotopic label. acs.org
Cost and Availability of Labeled Reagents: The primary cost driver is often the deuterated starting material, such as D₂O or deuterated solvents. tn-sanso.co.jp Efficient use and recycling of these materials are key economic considerations. uwaterloo.ca
Innovations in Synthesis: Recent advancements aim to address these challenges by developing more efficient, selective, and sustainable synthetic methods.
Improved Catalytic Systems: The development of novel transition metal catalysts allows for H/D exchange reactions to be performed under milder conditions, reducing the risk of side reactions and improving functional group tolerance. osaka-u.ac.jpacs.org For example, cobalt-catalyzed hydrothiolation of alkynes has demonstrated high regioselectivity, a principle that can be extended to other catalytic additions. acs.org
Flow Chemistry: As mentioned, flow reactors offer significant advantages over traditional batch synthesis for deuteration, including better temperature control, improved mixing, and enhanced safety, leading to higher yields and purity. tn-sanso.co.jp
Purification and Structural Confirmation Techniques for Synthesized Deuterated Analogues
Following the synthesis, rigorous purification and structural confirmation are essential to ensure the identity, purity, and isotopic enrichment of the 3-Isopropylphenyl Diphenyl Phosphate-d10.
Purification Techniques: The crude reaction mixture will likely contain the desired product, unreacted starting materials, catalysts, and byproducts. A multi-step purification process is typically required.
Extraction and Washing: An initial workup involving liquid-liquid extraction to remove water-soluble impurities (like salts) and catalysts.
Column Chromatography: This is the primary method for separating the target compound from structurally similar impurities. Silica gel is commonly used as the stationary phase with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).
Distillation: For thermally stable compounds, high-vacuum distillation can be an effective final purification step to remove any remaining volatile impurities. orgsyn.org
Gel Permeation Chromatography (GPC): GPC has been used for the purification of diphenyl hydrogen phosphate and can be effective for separating oligomeric impurities. chemicalbook.com
Structural Confirmation: A combination of spectroscopic techniques is used to confirm the structure and isotopic distribution of the final product.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. For 3-Isopropylphenyl Diphenyl Phosphate-d10 (C₂₁H₁₁D₁₀O₄P), the expected molecular weight will be approximately 10 mass units higher than the non-deuterated analogue (C₂₁H₂₁O₄P, MW ≈ 368.12). nih.gov The isotopic cluster of the molecular ion peak will clearly show the high deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This spectrum will confirm the structure of the non-deuterated parts of the molecule. For 3-Isopropylphenyl Diphenyl Phosphate-d10, signals corresponding to the 3-isopropylphenyl group (aromatic protons and isopropyl protons) should be present, while the signals for the two diphenyl groups (typically found around 7.2-7.4 ppm) should be absent or significantly diminished. chemicalbook.com
¹³C NMR: The carbon spectrum will show all 21 carbon atoms. The signals for the deuterated phenyl carbons will appear as multiplets with attenuated intensity due to C-D coupling.
³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single signal is expected for the pure compound, with a chemical shift characteristic of triaryl phosphate esters (typically in the range of -10 to -20 ppm). chemicalbook.com
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming the locations of the isotopic labels on the aromatic rings.
The table below summarizes the expected analytical data for the confirmation of the title compound.
| Technique | Purpose | Expected Result for 3-Isopropylphenyl Diphenyl Phosphate-d10 |
| HRMS | Confirm Molecular Formula & Isotopic Mass | Molecular ion peak corresponding to [C₂₁H₁₁D₁₀O₄P+H]⁺ or other adducts, confirming a mass increase of ~10 Da over the unlabeled compound. |
| ¹H NMR | Confirm Protonated Moieties | Signals present for 3-isopropylphenyl protons. Absence of signals for diphenyl protons. |
| ¹³C NMR | Confirm Carbon Skeleton | Signals for all 21 carbons. C-D coupling observed for deuterated phenyl carbons. |
| ³¹P NMR | Confirm Phosphate Structure | A single signal in the typical chemical shift range for triaryl phosphates (e.g., ~ -18 ppm). |
| ²H NMR | Confirm Deuterium Location | Signals in the aromatic region confirming D on the phenyl rings. |
Advanced Analytical Methodologies for the Trace Quantification and Characterization of 3 Isopropylphenyl Diphenyl Phosphate D10
Isotope Dilution Mass Spectrometry (IDMS) as a Cornerstone for Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as the definitive method for the highest accuracy in the quantification of chemical compounds. By introducing a known quantity of an isotopically labeled standard, such as 3-Isopropylphenyl Diphenyl Phosphate-d10, into a sample, the ratio of the labeled to the unlabeled analyte can be precisely measured. This ratio remains constant throughout extraction and analysis, thereby compensating for any analyte loss and ensuring highly accurate results.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the separation and detection of 3-Isopropylphenyl Diphenyl Phosphate-d10 in complex matrices. The high resolving power of UHPLC allows for the efficient separation of the analyte from potential interferences, while the sensitivity and selectivity of tandem mass spectrometry provide for its unambiguous identification and quantification.
In a typical UHPLC-MS/MS method for organophosphate flame retardant metabolites in human urine, chromatographic separation is achieved on a C18 reversed-phase column. nih.gov The mobile phase often consists of a gradient of methanol (B129727) and water, allowing for the effective elution of the analytes. nih.gov Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves the selection of a specific precursor ion for 3-Isopropylphenyl Diphenyl Phosphate-d10 and monitoring its characteristic product ions, ensuring a high degree of specificity. For instance, in the analysis of related diphenyl phosphates, negative electrospray ionization (ESI) has been utilized. nih.gov
Table 1: Illustrative UHPLC-MS/MS Parameters for Organophosphate Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Positive Ion Chemical Ionization Modes
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an alternative and equally robust approach for the analysis of 3-Isopropylphenyl Diphenyl Phosphate-d10. This technique is particularly well-suited for volatile and semi-volatile compounds. The sample extract is injected into a heated port, where the analytes are vaporized and separated on a capillary column before entering the mass spectrometer.
For the analysis of isopropylphenyl phosphates, GC-MS is often employed with a mass-selective detector. researchgate.netpublisso.de The quantitative determination typically involves plotting the ratio of the peak area of the analyte to that of an internal standard, such as triphenyl phosphate-d15, against the concentration. researchgate.net While electron ionization (EI) is common, positive ion chemical ionization (PICI) can offer enhanced sensitivity and reduced fragmentation for certain compounds, which can be advantageous in complex matrices. Negative ion chemical ionization (NICI) has also been shown to be effective for the analysis of related organophosphate pesticide metabolites. nih.gov
Optimized Sample Preparation Techniques for Diverse Environmental and Biological Matrices
The accurate quantification of 3-Isopropylphenyl Diphenyl Phosphate-d10 is heavily reliant on the efficiency of the sample preparation method used to extract it from various complex matrices, such as environmental samples (e.g., dust, water, soil) and biological tissues (e.g., urine, plasma).
Solid Phase Extraction (SPE) Protocols and Enhancements
Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from liquid samples. It involves passing the sample through a cartridge containing a solid adsorbent that selectively retains the target compounds. For the analysis of organophosphate flame retardants and their metabolites, various SPE sorbents can be utilized, including polymeric reversed-phase materials and mixed-mode anion exchange cartridges. nih.govnih.gov
Recent advancements in SPE include the development of dispersive solid-phase extraction (d-SPE), which simplifies the cleanup process by dispersing the sorbent directly into the sample extract. nih.gov This method has been shown to be effective in reducing matrix effects and improving analyte recovery. For instance, in the analysis of urine samples for diphenyl phosphate (B84403), a mixed-mode anion exchange SPE has been successfully employed. nih.gov Similarly, for the analysis of isopropylated phenyl phosphates in workplace air, a purification step using solid phase extraction with Florisil® cartridges has been described. researchgate.netpublisso.de
Table 2: Common SPE Sorbents for Organophosphate Analysis
| Sorbent Type | Application Example |
| Mixed-Mode Anion Exchange | Extraction of diphenyl phosphate from urine nih.gov |
| Polymeric Reversed-Phase | Cleanup of biological sample extracts nih.gov |
| Florisil® | Purification of isopropylated phenyl phosphate extracts researchgate.netpublisso.de |
Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Solvent Extraction Efficiencies
For solid and semi-solid matrices, Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Solvent Extraction (UASE) are efficient techniques for extracting target analytes. MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This method has been successfully applied to the extraction of organophosphorus flame retardants from biological samples using a hexane/acetone mixture. nih.gov The official US EPA Method 3546 outlines a procedure for MAE of organic compounds from various solid waste matrices. milestonesrl.com
UASE, on the other hand, employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and facilitating solvent penetration. This technique has been used for the extraction of isopropylated phenyl phosphates from air sampling filters using ethyl acetate. researchgate.netpublisso.de Both MAE and UASE offer advantages over traditional extraction methods, including reduced solvent consumption and shorter extraction times. nih.govresearchgate.net
Matrix Effects and Strategies for Analytical Interference Mitigation
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in trace analysis. These effects can lead to inaccurate quantification if not properly addressed. The use of an isotopically labeled internal standard like 3-Isopropylphenyl Diphenyl Phosphate-d10 is the most effective strategy to compensate for matrix effects, as the standard and the analyte will be affected similarly. nih.gov
Other strategies to mitigate matrix effects include optimizing the sample preparation procedure to remove interferences. This can involve techniques like d-SPE for enhanced cleanup or the use of specific SPE sorbents that selectively remove matrix components. nih.gov Additionally, careful selection of chromatographic conditions, such as the use of a highly efficient UHPLC column and an optimized gradient, can help to separate the analyte of interest from interfering compounds. nih.gov In some cases, changing the ionization source, for example from ESI to atmospheric pressure chemical ionization (APCI), can also help to reduce matrix effects. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
The definitive identification and purity verification of isotopically labeled standards are paramount to ensure the accuracy of quantitative analytical methods. Advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are indispensable tools for the comprehensive characterization of 3-Isopropylphenyl diphenyl phosphate-d10.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the non-deuterated 3-isopropylphenyl diphenyl phosphate, signals corresponding to the protons on the two phenyl rings and the isopropylphenyl group would be present and exhibit characteristic chemical shifts and coupling patterns. The deuteration of the two diphenyl groups to create 3-Isopropylphenyl diphenyl phosphate-d10 results in the disappearance of the signals corresponding to these ten protons in the ¹H NMR spectrum. The presence of the remaining signals for the isopropyl and the non-deuterated phenyl ring protons, with their expected multiplicities and integrations, confirms the specific location of the deuterium (B1214612) labels.
³¹P NMR Spectroscopy: ³¹P NMR is a highly sensitive technique for phosphorus-containing compounds, providing a distinct signal for the phosphorus nucleus. huji.ac.iloxinst.com The chemical shift of the phosphorus atom is influenced by its electronic environment. huji.ac.ilnih.gov While the direct effect of deuteration on the ³¹P chemical shift is generally small, the absence of proton coupling from the deuterated phenyl rings can simplify the spectrum. In a proton-coupled ³¹P NMR spectrum, the phosphorus signal would show coupling to the ortho-protons of the phenyl rings. In the deuterated analogue, this coupling would be absent, leading to a simplified signal. This lack of coupling provides strong evidence of successful deuteration at the intended positions. The chemical shift range for organophosphates is wide, allowing for clear identification. huji.ac.iloxinst.com
While specific spectral data for 3-Isopropylphenyl diphenyl phosphate-d10 is not widely published, the principles of NMR spectroscopy provide a robust framework for its structural confirmation. The expected changes in the ¹H and ³¹P NMR spectra upon deuteration are summarized in the table below.
Table 1: Expected NMR Spectral Changes for Confirmation of Deuteration in 3-Isopropylphenyl Diphenyl Phosphate-d10
| Spectroscopic Technique | Expected Observation in Non-Deuterated Compound | Expected Observation in 3-Isopropylphenyl Diphenyl Phosphate-d10 | Inference |
| ¹H NMR | Signals corresponding to 10 protons on the two diphenyl rings. | Absence of signals corresponding to the 10 protons on the diphenyl rings. | Successful incorporation of 10 deuterium atoms on the diphenyl groups. |
| ¹H NMR | Signals for the 7 protons of the isopropyl group and 4 protons of the isopropyl-substituted phenyl ring. | Presence of signals for the 7 protons of the isopropyl group and 4 protons of the isopropyl-substituted phenyl ring. | Confirms the integrity of the non-deuterated portion of the molecule. |
| ³¹P NMR (Proton-Coupled) | Complex signal due to coupling with protons on all three phenyl rings. | Simplified signal due to the absence of coupling with the 10 deuterium atoms on the diphenyl rings. | Confirms deuteration of the diphenyl groups. |
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of chemical compounds by providing a highly accurate mass measurement of the parent ion and its fragments. This accuracy allows for the determination of the elemental composition of the ions, which is critical for confirming the identity of 3-Isopropylphenyl diphenyl phosphate-d10.
In HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. For 3-Isopropylphenyl diphenyl phosphate-d10, the expected exact mass will be significantly different from its non-deuterated analog due to the presence of ten deuterium atoms.
Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide detailed structural information through the analysis of fragmentation patterns. The fragmentation of organophosphate esters is well-studied and typically involves the cleavage of the P-O and C-O bonds. asdlib.orguni-muenchen.denih.gov For aromatic organophosphates, characteristic losses of the substituted phenol (B47542) groups are observed. uni-muenchen.de The high mass accuracy of HRMS allows for the confident assignment of the elemental composition of these fragment ions, further corroborating the structure of the parent molecule. The use of deuterated standards in HRMS analysis improves the accuracy of quantification by compensating for matrix effects and variations in instrument response. researchgate.net
The expected high-resolution mass and key fragment ions for 3-Isopropylphenyl diphenyl phosphate-d10 are presented in the following table.
Table 2: Expected High-Resolution Mass Spectrometry Data for 3-Isopropylphenyl Diphenyl Phosphate-d10
| Ion | Formula | Expected m/z (monoisotopic) | Significance |
| [M+H]⁺ | C₂₁H₁₂D₁₀O₄P | 379.1835 | Confirms the molecular formula and deuteration level of the parent compound. |
| [M-C₆H₄(C₃H₇)+H]⁺ | C₁₅H₇D₁₀O₄P | 287.1193 | Loss of the isopropylphenyl group, confirming the phosphate ester structure. |
| [M-C₆D₅O]⁺ | C₁₅H₁₂D₅O₃P | 283.1009 | Loss of a deuterated phenoxy group, a characteristic fragmentation pathway. |
| [C₁₂D₁₀O₄P]⁺ | C₁₂D₁₀O₄P | 261.0821 | Fragment corresponding to the diphenyl phosphate-d10 portion of the molecule. |
| [C₆H₅O]⁺ | C₆H₅O | 93.0335 | Fragment corresponding to the non-deuterated phenoxy group. |
Method Validation and Quality Control in Environmental and Biomonitoring Research
The use of 3-Isopropylphenyl diphenyl phosphate-d10 as an internal standard in environmental and biomonitoring studies necessitates rigorous method validation and the implementation of stringent quality control (QC) procedures to ensure the reliability and accuracy of the analytical data. epa.govbu.edu
Method Validation: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:
Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. asdlib.orgnih.gov
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies in spiked matrices. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD).
Matrix Effects: Assessing the influence of co-eluting compounds from the sample matrix on the ionization of the analyte, which can be compensated for by the use of an isotopically labeled internal standard like 3-Isopropylphenyl diphenyl phosphate-d10. researchgate.net
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Quality Control: QC involves the routine use of procedures to monitor the performance of an analytical method. This includes:
Calibration Checks: Regular analysis of calibration standards to ensure the stability of the instrument's response.
Blanks: Analysis of method blanks (reagents without sample) and field blanks to assess for contamination during the analytical process and sample collection.
Quality Control Samples (QCS): Analysis of certified reference materials (CRMs) or in-house prepared QC samples with known concentrations to monitor the accuracy and precision of the method over time. nih.gov
Internal Standard Response: Monitoring the signal of 3-Isopropylphenyl diphenyl phosphate-d10 to ensure consistent recovery and instrument performance throughout the analytical run.
The following table provides examples of typical method validation parameters for the analysis of organophosphate flame retardants in various matrices, highlighting the performance characteristics that would be established for a method utilizing 3-Isopropylphenyl diphenyl phosphate-d10.
Table 3: Typical Method Validation Parameters for Organophosphate Flame Retardant Analysis
| Matrix | Analyte | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| Urine | Diphenyl phosphate (DPHP) | 0.08 - 0.25 ng/mL | Not Specified | 90-110 | <15 | nih.gov |
| Urine | Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | 0.02 ng/mL | 0.07 ng/mL | 85-115 | <10 | Not Specified |
| Dust | Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 0.1 ng/g | 0.3 ng/g | 70-120 | <20 | illinois.edu |
| Water | Triphenyl phosphate (TPHP) | 0.5 ng/L | 1.5 ng/L | 80-110 | <15 | Not Specified |
| Air | Isopropylated phenyl phosphates | Not Specified | 0.05 mg/m³ | 98.9 ± 6 | Not Specified | epa.gov |
Environmental Fate and Mechanistic Transformation Pathways of Organophosphate Esters, with Implications for 3 Isopropylphenyl Diphenyl Phosphate D10
Hydrolytic Degradation Mechanisms and Kinetics in Aquatic Systems
Hydrolysis is a key abiotic degradation process for OPEs in aquatic environments. The rate of hydrolysis is significantly influenced by the chemical structure of the OPE and the pH of the surrounding water. For triaryl phosphates like isopropylphenyl diphenyl phosphate (B84403), hydrolysis involves the cleavage of the ester bond (P-O-C).
The general mechanism for the hydrolysis of triaryl phosphates can proceed through different pathways depending on the pH. Under neutral or acidic conditions, the reaction is typically slow. However, under alkaline conditions, hydrolysis is significantly accelerated. The reaction is catalyzed by hydroxide (B78521) ions (OH-), which act as a nucleophile, attacking the electrophilic phosphorus atom. This leads to the departure of a phenoxide or substituted phenoxide group.
For an asymmetrical triaryl phosphate such as 3-isopropylphenyl diphenyl phosphate, hydrolysis can result in the formation of diphenyl phosphate (DPHP) and 3-isopropylphenol (B134271), or phenyl 3-isopropylphenyl phosphate and phenol (B47542). Studies on the related compound, triphenyl phosphate (TPHP), have shown that it undergoes pH-dependent hydrolysis to form DPHP and phenol, with half-lives ranging from 3 to 19 days at pH 7–9. researchgate.net DPHP has also been identified as a principal metabolite of 2-isopropylphenyl diphenyl phosphate. nih.gov
While specific kinetic data for 3-isopropylphenyl diphenyl phosphate are limited, a report on isopropylated triphenyl phosphate suggests that hydrolysis is not a major environmental fate process, with estimated half-lives exceeding one year at pH 4 and 7. This indicates a higher persistence in neutral and acidic waters compared to alkaline conditions.
Table 1: Hydrolysis Data for Related Organophosphate Esters
| Compound | pH | Half-life | Products |
| Triphenyl Phosphate (TPHP) | 7-9 | 3-19 days | Diphenyl Phosphate (DPHP), Phenol |
| Isopropylated Triphenyl Phosphate | 4 and 7 | > 1 year | - |
Atmospheric Oxidation Processes and Reaction Kinetics
Once in the atmosphere, OPEs can be removed through oxidation processes, primarily initiated by hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO3•) at night. The reaction with •OH is considered the dominant atmospheric loss process for many volatile organic compounds.
OH-Initiated Oxidation Mechanisms and Products
The gas-phase reaction of 3-isopropylphenyl diphenyl phosphate with •OH radicals is expected to proceed through two main pathways:
OH addition to the aromatic rings: The hydroxyl radical can add to the phenyl or the isopropyl-substituted phenyl ring, forming an adduct. This is a common reaction for aromatic compounds.
H-atom abstraction from the isopropyl group: The •OH radical can abstract a hydrogen atom from the isopropyl group, forming a carbon-centered radical.
Following the initial reaction, the resulting radicals react with molecular oxygen (O2) to form peroxy radicals (RO2•). These peroxy radicals are key intermediates in atmospheric oxidation and can undergo further reactions.
The rate constant for the reaction of isopropylphenyl diphenyl phosphate with atmospheric hydroxyl radicals has been estimated, leading to a calculated atmospheric half-life of approximately 21 hours. epa.gov This suggests that atmospheric oxidation is a significant degradation pathway for this compound.
The products of OH-initiated oxidation of OPEs include hydroxylated derivatives and products of ring-opening or fragmentation. For example, the oxidation of other aromatic compounds can lead to the formation of phenols, catechols, and other oxygenated species. In the case of 3-isopropylphenyl diphenyl phosphate, oxidation of the isopropyl group could lead to the formation of ketones or alcohols, while reaction with the phenyl rings could produce various hydroxylated isomers.
Autoxidation Pathways of Peroxy Radicals
The peroxy radicals (RO2•) formed from the initial OH-initiated oxidation can undergo a process called autoxidation. This involves a series of intramolecular hydrogen shifts and subsequent additions of molecular oxygen. This process can lead to the rapid formation of highly oxygenated organic molecules (HOMs).
For the peroxy radical formed from H-abstraction from the isopropyl group of 3-isopropylphenyl diphenyl phosphate, an intramolecular H-shift could occur from a C-H bond on the aromatic ring or from the other methyl group of the isopropyl moiety. This would be followed by the addition of O2 to form a new, more oxygenated peroxy radical. This cycle can repeat, leading to the formation of products with multiple hydroperoxy and other oxygen-containing functional groups.
The termination of these autoxidation chains can occur through reactions with other radicals (e.g., HO2•, NO•) or through self-reaction, leading to the formation of stable, highly oxygenated products. These products are generally less volatile and more water-soluble than the parent compound, which can affect their partitioning and deposition in the environment. While the specific autoxidation products of 3-isopropylphenyl diphenyl phosphate have not been detailed, the general mechanisms observed for other aromatic compounds suggest the formation of a complex mixture of highly oxidized products.
Biodegradation and Biotransformation in Environmental Compartments
Biodegradation is a critical process in the removal of OPEs from the environment, mediated by microorganisms in soil, sediment, and water. The rate and extent of biodegradation depend on the structure of the OPE, the environmental conditions, and the microbial communities present.
Microbial Degradation Pathways in Soil and Sediment
In soil and sediment, 3-isopropylphenyl diphenyl phosphate is expected to undergo biodegradation, although the process may be slower than in aquatic systems. Studies on isopropylated triphenyl phosphate have shown that while it undergoes primary degradation in river water, mineralization in sediment is a slower process. epa.gov
The microbial degradation of OPEs like 3-isopropylphenyl diphenyl phosphate likely proceeds through a stepwise process. A common initial step is the hydrolysis of the ester bonds by microbial enzymes such as phosphatases and phosphotriesterases. This would lead to the formation of diphenyl phosphate (DPHP) and 3-isopropylphenol.
Table 2: Biodegradation Data for Isopropylated Triphenyl Phosphate
| Environment | Degradation | Half-life/Extent |
| Surface Water | Primary Degradation | ~80% in a river die-away test |
| Sediment | Mineralization | Up to 8% in 28 days |
Some studies suggest that for alkylated triaryl phosphates, microbial attack on the alkyl substituents may precede hydrolysis of the phosphate ester bonds. ustc.edu.cn In the case of 3-isopropylphenyl diphenyl phosphate, this would involve the oxidation of the isopropyl group.
The primary degradation products, such as DPHP and 3-isopropylphenol, can be further degraded by microorganisms. Phenolic compounds are typically hydroxylated and then undergo ring cleavage, eventually being mineralized to carbon dioxide and water. Diphenyl phosphate can be further hydrolyzed to phenyl phosphate and then to inorganic phosphate.
Plant Uptake and Metabolism Mechanisms
Studies on compounds like TPHP suggest that the accumulation of OPEs in plants is generally low, and their metabolism can be relatively rapid. For instance, in studies involving the aquatic plant duckweed (Lemna minor), the bioconcentration factor (BCF) for TPHP was determined to be 43 L/kg. In terrestrial plants like wheat (Triticum aestivum L.), the root concentration factor (RCF) for TPHP was found to be a maximum of 1300 L/kg, while for its metabolite, Diphenyl Phosphate (DPHP), the RCF was 180 L/kg. researchgate.net This indicates that while uptake through the roots can occur, the translocation and accumulation in other plant tissues may be limited.
The primary metabolic pathway for many OPEs in biological systems, including plants, is hydrolysis of the ester bonds. This process is often mediated by enzymes such as cytochrome P450. In the case of TPHP, it is primarily metabolized to DPHP through the cleavage of one of the phenyl-phosphate ester linkages. nih.gov It is plausible that 3-Isopropylphenyl Diphenyl Phosphate would undergo a similar metabolic transformation, yielding Diphenyl Phosphate and 3-isopropylphenol as primary metabolites.
The table below summarizes key parameters related to the uptake of analogous OPEs in plants, based on available research.
| Compound | Plant Species | Parameter | Value |
| Triphenyl Phosphate (TPHP) | Duckweed (Lemna minor) | Bioconcentration Factor (BCF) | 43 L/kg |
| Triphenyl Phosphate (TPHP) | Wheat (Triticum aestivum L.) | Root Concentration Factor (RCF) | 1300 L/kg |
| Diphenyl Phosphate (DPHP) | Wheat (Triticum aestivum L.) | Root Concentration Factor (RCF) | 180 L/kg |
Modeling Environmental Transport and Persistence of Analogous Compounds
The environmental transport and persistence of organophosphate esters, including compounds analogous to 3-Isopropylphenyl Diphenyl Phosphate-d10, are evaluated using various environmental fate models. These models are crucial for understanding the distribution, longevity, and potential exposure risks of these chemicals in different environmental compartments such as air, water, soil, and sediment.
Research on the environmental fate of isopropylphenyl diphenyl phosphate in freshwater sediments has been conducted, indicating that microbial degradation plays a role in its transformation in aquatic systems. nih.govacs.org Modeling studies for other OPEs have shown that their persistence in the environment is influenced by transformation processes. For instance, in urban environments, the total transformation of some OPEs can account for a significant portion of their removal from the atmosphere. jenkinssoil.ca
The transport of OPEs is also a key consideration in these models. Water-borne transport can be a more significant pathway for OPEs compared to other persistent organic pollutants. jenkinssoil.ca Their mobility in water is influenced by factors such as deposition from the atmosphere and subsequent transfer to the water compartment, where they can be transported over distances. jenkinssoil.caresearchgate.net Atmospheric transport models are also used to simulate the long-range movement of these compounds, which can lead to their presence in remote areas far from their sources. researchgate.net
The persistence of OPEs is often evaluated based on their degradation half-lives in different environmental media. Regulatory frameworks often define persistence criteria based on these half-lives in water, sediment, and soil. cefic-lri.org For example, a substance may be considered persistent if its degradation half-life exceeds 60 days in marine or fresh water, or 180 days in sediment or soil. cefic-lri.org
The table below outlines different types of models used for assessing the environmental fate of OPEs.
| Model Type | Description | Key Outputs |
| OECD POV and LRTP Screening Tool | A multimedia fate model used for screening-level assessment of overall environmental persistence and long-range transport potential. cefic-lri.org | Overall Persistence (POV), Long-Range Transport Potential (LRTP) |
| Level III Fugacity Models | Predicts the partitioning of a chemical among different environmental compartments at a steady state. cefic-lri.org | Percentage of mass distribution, media concentrations, fugacities |
| Level IV Fugacity Models | A dynamic model that simulates the variation of chemical concentrations in the environment over time. cefic-lri.org | Time-dependent concentrations in various compartments |
| Multimedia Urban Models | Specifically designed to model the fate and transport of chemicals within a complex urban environment. jenkinssoil.ca | Chemical fluxes between air, water, soil, and surfaces; persistence within the urban area |
| Atmospheric Transport Models | Simulates the movement and transformation of chemicals in the atmosphere over local, regional, and global scales. researchgate.net | Atmospheric concentrations, deposition patterns, long-range transport potential |
Biotransformation Studies of Organophosphate Esters in Non Human Biological Systems: Mechanistic Insights Relevant to 3 Isopropylphenyl Diphenyl Phosphate D10
In Vitro Metabolic Pathway Elucidation Using Subcellular Fractions
In vitro studies using subcellular fractions from the liver, such as microsomes and S9 fractions, are fundamental for elucidating the metabolic fate of organophosphate esters (OPEs). thermofisher.com These fractions contain a high concentration of metabolic enzymes and allow for the investigation of biotransformation pathways in a controlled environment that closely mimics physiological conditions. nih.gov Studies on compounds structurally related to 3-isopropylphenyl diphenyl phosphate (B84403) (IPPDP), such as triphenyl phosphate (TPHP) and other isopropylated triaryl phosphates, have been conducted using human and fish liver S9 fractions and microsomes to identify primary metabolites and metabolic routes. nih.govcapes.gov.br
Phase I and Phase II Biotransformation Reactions
The metabolism of OPEs proceeds through two main phases. Phase I reactions involve the chemical modification of the parent compound, primarily through oxidation, reduction, or hydrolysis, to introduce or expose functional groups. mdpi.com For aryl-OPEs like IPPDP, key Phase I pathways include cytochrome P450 (CYP)-mediated C-hydroxylation (addition of a hydroxyl group to the carbon backbone) and O-dealkylation or dearylation (cleavage of the ester bond). mdpi.comnih.gov Hydrolysis, another critical Phase I reaction, can be catalyzed by enzymes such as carboxylesterases (CEs) and phosphotriesterases (PTEs), leading to the cleavage of the phosphate ester bonds. tamu.edunih.gov
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates excretion. pharmgkb.org For OPE metabolites, this often involves conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), or with sulfate, catalyzed by sulfotransferases. nih.govacs.org Glutathione (B108866) S-transferases (GSTs) can also play a role by conjugating the xenobiotic with glutathione, a key step in detoxification. nih.govmedchemexpress.comyoutube.com For example, in vitro studies with TPHP using human liver S9 fractions have shown the formation of hydroxylated metabolites that are subsequently conjugated, as evidenced by their release after treatment with deconjugation enzymes like β-glucuronidase and sulfatase. nih.gov
Identification of Mono- and Di-ester Metabolites (e.g., Diphenyl Phosphate)
A common outcome of Phase I metabolism of tri-aryl phosphates is the formation of di-ester and mono-ester metabolites. Hydrolysis of a compound like 3-isopropylphenyl diphenyl phosphate would cleave one of the ester linkages, resulting in the formation of the di-ester metabolite, diphenyl phosphate (DPHP), and isopropylphenol. Further hydrolysis of DPHP could yield the mono-ester, monophenyl phosphate.
DPHP is a well-documented and frequently measured metabolite of several aryl-OPEs, including TPHP and various isopropylated phenyl phosphates. nih.govgist.ac.krnih.gov Studies using liver microsomes from fish and humans have consistently identified DPHP as a major product. mdpi.comgist.ac.kr For instance, research on the biotransformation of TPHP in various aquatic species identified DPHP as a common metabolite formed through hydrolysis. gist.ac.krresearchgate.net Similarly, in vitro assays with human liver subcellular fractions investigating isopropylated triarylphosphates confirmed the formation of DPHP. nih.gov The detection of isopropyl diphenyl phosphate (ip-DPHP) has also been reported in biological samples, indicating it is a metabolite of certain OPEs. acs.orgnih.gov
The following table summarizes findings from in vitro studies on the metabolism of aryl OPEs, highlighting the formation of key metabolites.
| Parent Compound | In Vitro System | Key Metabolites Identified | Reference(s) |
| Triphenyl Phosphate (TPHP) | Human Liver S9 Fractions | Diphenyl Phosphate (DPHP), Hydroxylated-TPHP (OH-TPHP) | nih.gov |
| Isopropylated Phenyl Phosphates (ITPs) | Human Liver S9 Fractions | Diphenyl Phosphate (DPHP), Isopropylphenyl Phenyl Phosphate | nih.gov |
| Tris(2-butoxyethyl) phosphate (TBOEP) | Fish Liver Microsomes | Dealkylated metabolites | capes.gov.br |
| Tris(n-butyl) phosphate (TNBP) | Fish Liver Microsomes | Dealkylated metabolites | capes.gov.br |
| Triphenyl Phosphate (TPHP) | Aquatic Species (Algae, Daphnid, Fish) | Diphenyl Phosphate (DPHP), Hydroxylated metabolites | gist.ac.kr |
Biotransformation Kinetics and Pathways in Model Organisms (e.g., Zebrafish)
Upon exposure, OPEs are distributed to various tissues, with the liver being a primary site of metabolism. nih.gov In zebrafish, metabolites such as DPHP are formed and can be detected in tissues. nih.gov Research has shown that chronic exposure of zebrafish to certain OPEs can lead to alterations in hormone levels and gene expression related to the thyroid axis, indicating that the parent compounds and their metabolites are biologically active. usask.ca A study investigating the bioaccumulation of seven different OPEs in adult zebrafish found that the liver had the highest concentration of TPHP, and the presence of organophosphate diester metabolites was confirmed in selected tissues. nih.gov
Role of Specific Enzyme Systems in Metabolite Formation
The formation of OPE metabolites is mediated by several key enzyme systems.
Cytochrome P450 (CYP) Enzymes: CYPs are a major family of Phase I enzymes responsible for the oxidative metabolism of many xenobiotics, including OPEs. nih.govmdpi.com They catalyze hydroxylation and O-dealkylation/dearylation reactions. mdpi.comnih.gov For example, human CYP1A2 and CYP2E1 are involved in the metabolism of TPHP to DPHP. mdpi.com For other OPEs, such as tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and 2-ethylhexyl diphenyl phosphate (EHDPHP), CYP3A4 has been identified as a key enzyme in their metabolism in human liver microsomes. mdpi.comnih.gov Computational studies suggest that the biotransformation of many OPEs to their diester metabolites is initiated by a C-hydroxylation step catalyzed by CYPs. mdpi.com
Carboxylesterases (CEs): CEs are serine hydrolases that play a crucial role in the detoxification of compounds containing ester bonds, such as OPEs. nih.govresearchgate.nettaylorandfrancis.com They catalyze the hydrolysis of the ester linkage, contributing to the formation of di- and mono-ester metabolites. nih.govnih.gov The activity of CEs can be inhibited by certain OPEs, indicating a direct interaction between the enzyme and the substrate. nih.govacs.org Diphenyl phosphates, which are metabolites of TPHP, have been shown to have a weaker inhibitory effect on CE activity than the parent compound. nih.gov
Phosphotriesterases (PTEs): Also known as organophosphate hydrolases, PTEs are enzymes that specifically hydrolyze the ester bonds in organophosphorus triesters. tamu.edunih.gov Bacterial PTEs, in particular, have been studied for their ability to degrade a wide range of organophosphates. tamu.edu
Glutathione S-Transferases (GSTs): These are Phase II enzymes that catalyze the conjugation of glutathione to electrophilic compounds, including oxidized OPE metabolites. nih.govmedchemexpress.com This conjugation is a detoxification step that renders the metabolites more water-soluble for excretion. youtube.comnih.gov The process can yield S-aryl, S-alkyl, or S-phospho-glutathione derivatives, demonstrating the versatility of GSTs in OPE metabolism. nih.gov
The following table summarizes the key enzyme systems involved in OPE biotransformation.
| Enzyme System | Role in OPE Metabolism | Example Substrates/Reactions | Reference(s) |
| Cytochrome P450 (CYP) | Phase I: Oxidation (hydroxylation, O-dealkylation/dearylation) | TPHP → DPHP (via CYP1A2, CYP2E1); TDCIPP metabolism (via CYP3A4) | mdpi.comnih.govnih.gov |
| Carboxylesterases (CEs) | Phase I: Hydrolysis of ester bonds | Hydrolyzes various OPEs, including TPHP and other aryl phosphates. | nih.govresearchgate.netnih.gov |
| Phosphotriesterases (PTEs) | Phase I: Hydrolysis of phosphate-ester bonds | Hydrolyzes a broad range of organophosphate triesters. | tamu.edunih.gov |
| Glutathione S-Transferases (GSTs) | Phase II: Conjugation with glutathione | Detoxification of OPEs and their metabolites. | acs.orgnih.govmedchemexpress.com |
| UDP-Glucuronosyltransferases (UGTs) | Phase II: Glucuronidation | Conjugation of hydroxylated OPE metabolites. | nih.govacs.org |
Application of 3 Isopropylphenyl Diphenyl Phosphate D10 As a Research Tool and Analytical Standard
Development of Isotope-Labeled Internal Standards for Organophosphate Esters
The quantification of organophosphate esters (OPEs) in complex samples is often hampered by challenges such as analyte loss during sample preparation and matrix effects during analysis. nih.gov Isotope-labeled internal standards are developed to overcome these issues. nih.gov These standards are compounds that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as deuterium (B1214612) (D or ²H) in place of hydrogen (¹H). clearsynth.comyoutube.com
The fundamental principle behind using an isotope-labeled internal standard like 3-IPDPP-d10 is that it exhibits nearly identical physicochemical properties to its non-labeled counterpart, 3-Isopropylphenyl Diphenyl Phosphate (B84403). youtube.com This ensures that the labeled standard behaves in the same manner as the target analyte throughout all stages of the analytical procedure, including extraction, cleanup, and chromatographic separation. youtube.com When a known amount of the labeled standard is added to a sample at the beginning of the workflow, any subsequent losses or variations will affect both the analyte and the standard equally. youtube.com
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for measuring metabolites and contaminants like OPEs. nih.govresearchgate.net However, components in the sample matrix can interfere with the ionization process, leading to under- or overestimation of the analyte concentration. nih.govresearchgate.net Spiking samples with stable-isotope-labeled internal standards (SIL-IS) allows for the correction of these matrix effects, significantly improving the reproducibility and accuracy of measurements. nih.govresearchgate.net The use of deuterated standards is considered essential for achieving precise and accurate quantification in analytical chemistry, especially for trace analysis in complex matrices like environmental or biological samples. clearsynth.comyoutube.comnih.gov
Calibration Curve Optimization and Precision Enhancement in Quantitative Analysis
The use of 3-IPDPP-d10 as an internal standard is central to the isotope dilution method, which dramatically enhances the precision and accuracy of quantitative analysis. clearsynth.comresearchgate.net In this approach, quantification is based not on the absolute signal of the analyte, but on the ratio of the signal from the native analyte to that of the co-eluting, isotopically labeled standard. youtube.com This ratio remains stable even if there are fluctuations in sample volume, extraction efficiency, or instrument response. nih.govnih.gov
This method effectively compensates for matrix effects, which can vary between different samples and interfere with instrumental response. clearsynth.comsci-hub.se By correcting for these variations, isotope dilution analysis leads to the generation of more reliable and linear calibration curves. nih.gov For instance, studies on the analysis of tire tread particles using pyrolysis-GC/MS demonstrated that calibration curves with a coefficient of determination (r²) of 0.999 or greater were consistently achieved when using deuterated internal standards. nih.gov Similarly, a method for analyzing OPEs in cosmetics using stable isotope dilution reported linear coefficients greater than 0.9995. researchgate.net
The precision of the method is also significantly improved. A study on OPEs in cosmetics found that the relative standard deviations (RSDs) were in the range of 2.9% to 9.1% when using a stable isotope diluted internal standard method. researchgate.net The table below summarizes findings from various studies that highlight the enhanced performance of analytical methods using isotope-labeled internal standards for OPEs.
| Matrix | Analytical Method | Key Performance Metrics with Isotope-Labeled IS | Reference |
|---|---|---|---|
| Cosmetics | GC-MS | Linearity (r²) > 0.9995; Recoveries: 89.5% - 105%; RSDs: 2.9% - 9.1% | researchgate.net |
| Environmental Samples (Tire Particles) | Pyrolysis-GC/MS | Linearity (r²) ≥ 0.999; High correlation (r² ≥ 0.88) between measured and spiked concentrations. | nih.govnih.gov |
| River Water | PTV-GC-MS | Effectively compensated for matrix effect, allowing for accurate quantification at environmentally relevant concentrations. | sci-hub.se |
| Human Urine | UPLC-HRMS | Quantification performed using deuterated analogues; achieved low method limits of quantification (MLQ) down to 0.10 ng/mL. | nih.gov |
| Dairy Products | UHPLC-MS/MS | Average accuracy: 73.5% - 110.2%; Intra- and inter-assay precision below 8.9% and 11% respectively. | scispace.com |
Tracer Studies for Understanding Environmental Transport and Degradation Kinetics
While specific tracer studies employing 3-IPDPP-d10 are not detailed in the provided search results, the fundamental properties of isotope-labeled compounds make them ideal for such applications. clearsynth.com In environmental science, tracer studies are conducted to track the movement (transport) and transformation (degradation) of contaminants in ecosystems. clearsynth.com Deuterated standards are invaluable tools for these investigations because their distinct mass allows them to be differentiated from their naturally occurring, non-labeled counterparts by mass spectrometry.
Theoretically, 3-IPDPP-d10 could be used as a tracer to study the environmental fate of isopropylphenyl diphenyl phosphates and other structurally similar OPEs. Such a study would involve introducing a precise amount of 3-IPDPP-d10 into a controlled environmental system (a microcosm or mesocosm) containing soil, water, or sediment. Over time, samples would be collected and analyzed to monitor the concentration of the labeled compound.
This approach would allow researchers to:
Track Transport Pathways: Determine how the compound moves between different environmental compartments, such as from water to sediment or its uptake by organisms.
Determine Degradation Rates: By measuring the disappearance of the labeled compound over time, scientists can calculate its degradation rate (half-life) under specific environmental conditions (e.g., aerobic vs. anaerobic, presence or absence of sunlight).
Identify Degradation Products: The degradation products of the labeled tracer would also carry the isotopic label, making them easier to identify among a complex background of other chemicals.
Using a stable isotope-labeled tracer like 3-IPDPP-d10 is superior to using a non-labeled compound because it allows for the unambiguous tracking of the introduced chemical, even at very low concentrations, without being confounded by pre-existing background contamination of the same compound. youtube.com
Methodological Advancements in High-Throughput Screening and Multi-Analyte Quantification
The increasing use of OPEs has led to their widespread presence in the environment and in biological systems, necessitating the development of advanced analytical methods capable of detecting numerous OPEs simultaneously. nih.govnih.gov High-throughput screening and multi-analyte quantification methods, often utilizing techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are essential for this purpose. nih.govnih.govnih.gov
In these complex analyses, where dozens of compounds may be screened at once, the use of isotope-labeled internal standards like 3-IPDPP-d10 is crucial for ensuring data quality. sci-hub.seresearchgate.net A single analysis may include various OPEs with different chemical properties, and a suite of isotope-labeled standards is often employed to cover the range of analytes. sci-hub.seoaes.cc For example, a method for analyzing OPEs in food matrices might identify 30 different OPEs in a single run. nih.gov Another high-throughput method was developed for urinary metabolites of OPEs that could achieve separation in under three minutes. nih.gov
The inclusion of 3-IPDPP-d10 would serve to accurately quantify its non-labeled analogue and potentially other closely related isopropyl-substituted OPEs for which specific labeled standards might not be available. nih.gov This approach corrects for compound-specific matrix effects and instrumental drift, which are significant challenges in multi-residue methods. sci-hub.se Research has shown that combining matrix-matched calibration with multiple isotopically labeled internal standards is an advantageous strategy for the robust analysis of many analytes at once. sci-hub.se This ensures that even as analytical methods become faster and more comprehensive, the resulting quantitative data remains precise and reliable. nih.govresearchgate.net
Future Research Directions and Emerging Methodological Advancements for Isotope Labeled Organophosphate Esters
Development of Novel Synthesis Routes for Diverse Deuterated OPE Isomers
The availability of a wide array of deuterated OPE isomers is fundamental to advancing research in this field. Currently, the synthesis of these standards can be complex and costly, which limits their accessibility. researchgate.net Future research is increasingly directed towards developing more efficient, cost-effective, and versatile synthetic pathways.
A promising area of development is the creation of unifying synthetic concepts, such as toolbox approaches using specific reagents that can be applied to a broad range of OPE structures. nih.gov For instance, the development of modified phosphoramidite (B1245037) reagents has shown success in the synthesis of ¹⁸O-labeled phosphates, achieving high enrichment ratios and good yields in scalable reactions. nih.gov Adapting such late-stage labeling methodologies for deuterium (B1214612) incorporation could enable the production of a more diverse suite of deuterated OPEs, including various isomers of isopropylphenyl diphenyl phosphate (B84403). These novel routes would facilitate the synthesis of standards that are currently commercially unavailable, allowing for more comprehensive studies on the environmental fate and toxicity of specific OPE isomers.
Integration of Advanced Analytical Techniques for Comprehensive Profiling
The accurate detection and quantification of OPEs and their metabolites in various environmental and biological samples are paramount. While techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-established, future advancements lie in the integration of more sophisticated analytical technologies for comprehensive profiling. acs.orgresearchgate.net
High-resolution mass spectrometry (HRMS) is poised to play a crucial role in identifying previously unknown OPE metabolites. researchgate.net Its high sensitivity and mass accuracy enable the characterization of transformation products without the need for authentic standards, thus broadening our understanding of OPE metabolism. Furthermore, the development and application of direct analysis techniques, such as Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS), offer the potential for real-time analysis of volatile and semi-volatile OPEs in the air without extensive sample preparation. acs.org Combining these advanced mass spectrometry techniques with improved sample preparation methods, like cold-induced liquid-liquid extraction (CI-LLE), can enhance the simultaneous determination of parent OPEs and their metabolites in complex matrices such as serum and urine. researchgate.net The use of deuterated standards like 3-Isopropylphenyl Diphenyl Phosphate-d10 in conjunction with these methods is essential for correcting matrix effects and ensuring accurate quantification. researchgate.netresearchgate.net
Refined Mechanistic Studies of Environmental and Biological Transformation
By using compounds like 3-Isopropylphenyl Diphenyl Phosphate-d10, researchers can trace metabolic pathways and determine the kinetics of transformation reactions. nih.gov This involves exposing environmental systems (e.g., soil microcosms, aquatic environments) or biological models to the labeled OPE and tracking the appearance of labeled metabolites over time. Such studies can help identify specific enzymes or environmental conditions that drive transformation and can clarify the persistence and bioaccumulation potential of both parent compounds and their metabolites. researchgate.net Furthermore, stable isotope labeling can be combined with toxicogenomic and proteomic approaches to link the formation of specific metabolites to observed adverse effects, providing a mechanistic understanding of OPE toxicity. nih.gov
Expansion of Isotope-Labeled Standards for Broader Research Applications
The reliability of environmental and biological monitoring studies for OPEs is heavily dependent on the availability of a comprehensive suite of isotope-labeled internal standards. researchgate.net A significant future direction is the expansion of the catalog of commercially available labeled standards to include a wider range of OPEs, particularly emerging and novel compounds. fao.org
The limited availability of standards for many OPE metabolites hinders comprehensive exposure assessment. researchgate.net Therefore, research efforts are needed to synthesize and certify new labeled standards for metabolites like diphenyl phosphate (DPHP), bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), and others. nih.gov Having a broader range of standards, including deuterated and ¹³C-labeled analogues, will improve the accuracy of quantification in complex matrices by accounting for variations in extraction efficiency and matrix-induced signal suppression or enhancement. researchgate.net This expansion is crucial for large-scale biomonitoring studies, for validating new analytical methods, and for ensuring data comparability across different laboratories and studies, ultimately leading to a more accurate assessment of human and environmental exposure to OPEs. researchgate.netfao.org
Q & A
Basic Research Questions
Q. How can researchers determine the octanol-water partition coefficient (log Kow) of 3-Isopropylphenyl Diphenyl Phosphate-d10, and why is this critical for environmental fate studies?
- Methodology : Log Kow can be experimentally measured using standardized shake-flask methods or estimated via computational tools like the Syracuse Research Corporation’s WSKOW software. For deuterated analogs, adjustments may be needed to account for isotopic effects. Experimental validation is recommended when discrepancies arise between measured and estimated values, as seen in similar organophosphates (e.g., tert-butylphenyl diphenyl phosphate log Kow values ranged from 5.12 to 6.61 depending on methodology) . This parameter is vital for predicting environmental persistence, bioaccumulation potential, and experimental design for partitioning studies.
Q. What are the recommended storage conditions for deuterated organophosphate compounds like 3-Isopropylphenyl Diphenyl Phosphate-d10 to ensure stability?
- Methodology : Store deuterated organophosphates at 0–6°C in airtight, light-resistant containers to prevent degradation. For long-term stability, aliquot the compound to avoid repeated freeze-thaw cycles. These protocols align with handling practices for structurally similar deuterated standards (e.g., diethyl phosphate-d10) .
Q. Which authoritative databases and resources should researchers consult to obtain reliable physicochemical and toxicological data for 3-Isopropylphenyl Diphenyl Phosphate-d10?
- Methodology : Prioritize peer-reviewed journals (e.g., Environmental Science & Technology), regulatory databases (e.g., REACH registrations), and platforms like PubChem for validated data. Avoid non-peer-reviewed sources. For analytical standards, cross-reference vendor-provided certificates of analysis with independent measurements (e.g., NMR, LC-MS) .
Advanced Research Questions
Q. How can deuterium-labeled internal standards be optimized in LC-MS/MS methods for quantifying 3-Isopropylphenyl Diphenyl Phosphate-d10 and its metabolites in biological matrices?
- Methodology : Use deuterated analogs (e.g., DPhP-d10) as internal standards to correct for matrix effects and ionization efficiency variations. Optimize chromatographic separation to resolve isotopic peaks, and validate method recovery rates using spiked matrices (e.g., urine or serum). A recent study achieved 66.7% detection of 3-isopropylphenyl diphenyl phosphate in human urine using SPE-LC-MS/MS with deuterated standards .
Q. What strategies are recommended for resolving discrepancies between experimentally measured and computationally estimated physicochemical properties (e.g., log Kow) of organophosphate flame retardants?
- Methodology : Conduct sensitivity analyses on computational models (e.g., WSKOW) to identify structural descriptors causing variability. Validate estimates with experimental data, as demonstrated for tert-butylphenyl diphenyl phosphate, where measured log Kow (5.12) diverged from estimated values (6.61) due to stereochemical factors . Use consensus values from multiple estimation tools or molecular dynamics simulations for higher confidence.
Q. In designing toxicological studies for 3-Isopropylphenyl Diphenyl Phosphate-d10, how can researchers account for potential metabolic interactions with nuclear receptors such as PPAR or AHR?
- Methodology : Incorporate transcriptomic profiling (e.g., RNA-seq) to identify receptor activation pathways. For example, diphenyl phosphate (DPhP), a metabolite of triphenyl phosphate, inhibits PPARγ and interacts with AHR, altering lipid metabolism. Use deuterated analogs to trace metabolite formation and employ gene set enrichment analysis (GSEA) with KEGG pathways (e.g., "Ribosome" or "Fatty Acid Metabolism") to map mechanistic effects .
Q. How can researchers assess human exposure to emerging organophosphate flame retardants like 3-Isopropylphenyl Diphenyl Phosphate-d10 in epidemiological studies?
- Methodology : Deploy high-resolution mass spectrometry (HRMS) for non-targeted screening of biological samples (e.g., urine, blood). Couple this with suspect screening workflows using isotopic patterns (e.g., deuterium signatures) to distinguish environmental contaminants from endogenous compounds. A 2024 study detected 3-isopropylphenyl diphenyl phosphate in 66.7% of urine samples, highlighting the need for robust extraction protocols and matrix-matched calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
